NK 110 resin
Description
Evolution and Significance of Polymer Resins in Separation Science and Material Engineering
The development of polymer resins has played a crucial role in advancing separation science and material engineering. Early ion exchange resins, based on materials like sulfonated coal and phenol-formaldehyde polycondensates, emerged in the mid-20th century, offering improved stability and exchange capacities compared to earlier inorganic zeolites dardel.infowatertechnologies.com. The copolymerization of styrene (B11656) cross-linked with divinylbenzene (B73037) in the 1940s marked a significant step, leading to highly stable resins capable of complete water demineralization watertechnologies.combluemaarlin.com.
Polymer resins are significant in separation science due to their ability to selectively adsorb or exchange ions and molecules from complex mixtures. This selectivity is determined by the chemical structure of the polymer matrix and the functional groups attached to it rsc.org. Their applications span various fields, including water treatment, purification of chemical compounds, and chromatography bluemaarlin.commdpi.comosti.gov. In material engineering, polymer resins serve as versatile building blocks, offering properties such as high tensile strength, chemical resistance, and excellent adhesion, making them suitable for coatings, adhesives, and composite materials ontosight.aitsijournals.comtemjournal.com.
Historical Context of Macroporous Resin Development and the Emergence of NK 110 Resin
The concept of macroporous resins, also referred to as macroreticular resins, emerged as a notable advancement over conventional gelular resins watertechnologies.combluemaarlin.com. Unlike gel-type resins which have a permeable membrane structure, macroporous resins possess discrete pores within a highly cross-linked polymer matrix watertechnologies.combluemaarlin.com. This porous structure provides higher physical strength, greater resistance to thermal degradation and oxidizing agents, and improved resistance to organic fouling watertechnologies.combluemaarlin.com.
The discovery of the phase extension polymerization technique facilitated the production of macroporous ion exchange resins, with patents filed by companies like Bayer and Rohm and Haas in the early 1960s dardel.info. Rohm and Haas introduced macroreticular ion exchange resins for use as catalysts in 1961 and polymeric adsorbents in 1965 dardel.info. Macroporous adsorption resins, utilized as non-ionic porous polymer adsorbents, were developed in the 1960s and gained wide use in the separation and purification of active ingredients from natural sources frontiersin.org.
Within this historical context, this compound has been identified as a macroreticular resin. Research from the 1980s investigated this compound for its adsorption properties, specifically in the context of bilirubin (B190676) removal through hemoperfusion nih.govgoogle.com. This research indicated that this compound, synthesized by suspension polymerization of styrene and divinylbenzene, demonstrated significant adsorbance to bilirubin in in vitro experiments google.com.
Scope and Research Imperatives for this compound in Contemporary Chemical Sciences
Contemporary research on macroporous polymeric adsorbents continues to explore their application in diverse separation and purification challenges. The ability to tailor the surface chemistry and pore structure of these resins allows for enhanced selectivity and efficiency in removing specific contaminants or isolating target compounds rsc.org.
While specific recent research focusing solely on "this compound" as a distinct compound is less prevalent in the immediately available literature compared to broader categories of macroporous resins or epoxy resins, the principles investigated in earlier studies regarding its adsorption properties remain relevant. The reported effectiveness of this compound in bilirubin adsorption highlights its potential in biomedical applications, specifically in extracorporeal purification techniques nih.govgoogle.com.
Further research imperatives for resins with characteristics similar to NK 110 in contemporary chemical sciences include:
Given the historical application of this compound in bilirubin removal, a key research imperative could be to revisit and further explore its potential in this area using advanced characterization techniques and potentially modified resin structures to improve efficiency and biocompatibility. The broader context of macroporous resin research indicates a continued drive towards developing highly selective and efficient polymeric adsorbents for complex chemical separations rsc.orgresearchgate.net.
While detailed contemporary research findings specifically labeled "this compound" are limited in the provided search results, the principles underlying its historical use in adsorption align with ongoing research in macroporous polymeric adsorbents. The focus on tailoring resin properties for specific separation challenges remains a central theme in modern chemical sciences.
Properties
CAS No. |
106717-05-9 |
|---|---|
Molecular Formula |
C8H13N3 |
Synonyms |
NK 110 resin |
Origin of Product |
United States |
Synthetic Methodologies and Polymerization Chemistry of Nk 110 Resin
Monomer Selection and Co-polymerization Strategies
The foundational structure of NK 110 resin is derived from the copolymerization of styrene (B11656) and divinylbenzene (B73037). Styrene serves as the primary monomer, forming the backbone of the polymer chain, while divinylbenzene acts as a crosslinking agent, creating a three-dimensional network structure essential for the resin's mechanical stability and porous integrity. sarchemlabs.comfishersci.seguidetopharmacology.org
Styrene and Divinylbenzene Co-polymerization Dynamics
The copolymerization of styrene and divinylbenzene is a free-radical polymerization process. Styrene (PubChem CID: 7501) contributes the majority of the polymeric matrix, while divinylbenzene (PubChem CID: 66666) introduces crosslinks between the polystyrene chains. The proportion of divinylbenzene in the monomer mixture is a critical factor influencing the degree of crosslinking, which in turn affects the rigidity, swelling behavior, and porosity of the resulting copolymer. A higher proportion of divinylbenzene leads to a more highly crosslinked and rigid polymer network. For a styrene-divinylbenzene copolymer hydrophobic catalyst carrier, which shares synthetic similarities with this compound, a theoretical degree of crosslinking of 4-20% has been reported. sarchemlabs.com Adjusting the ratio of styrene to divinylbenzene allows for the tuning of the resin's physical and chemical properties for specific applications. sarchemlabs.com
Role of Porogens in Macroporous Structure Formation
The macroporous structure characteristic of this compound is developed through the inclusion of porogens during the polymerization process. sarchemlabs.comfishersci.se Porogens are typically inert solvents or non-solvents for the forming polymer that are uniformly dispersed within the monomer mixture. As the polymerization progresses and the polymer network forms, the polymer chains precipitate in the continuous phase created by the porogen. Upon removal of the porogen after polymerization, a network of interconnected pores is left behind, resulting in a macroporous structure with a high surface area. guidetopharmacology.orgfishersci.canih.gov
For NK-110 resin synthesis, organic molecules and copolymer-maleic anhydride (B1165640) microspheres have been identified as pore-forming agents. sarchemlabs.com In the broader context of macroporous adsorption resins, toluene (B28343) (PubChem CID: 1140) and xylene (PubChem CID: 7809 for p-xylene, PubChem CID: 7237 for o-xylene) are commonly employed as porogens. fishersci.se The type and amount of porogen significantly influence the pore size distribution, total pore volume, and specific surface area of the final resin. guidetopharmacology.orgfishersci.canih.gov For instance, varying the porogen content and composition allows for precise control over the porous morphology. nih.gov
Specific data for a styrene-divinylbenzene copolymer with a theoretical crosslinking degree of 20% shows the impact of synthesis on porous properties:
| Property | Value | Unit |
| Specific area | 39 | m²/g |
| Total pore volume | 0.75 | ml/g |
| Total hole average pore size | 80.1 | nm |
| Macropore pore volume | 0.06 | ml/g |
| Macropore average pore size | 175.2 | nm |
| Average pore volume of hollow | 0.69 | ml/g |
| Average pore volume of mesopore | 81.8 | nm |
| Theoretical crosslinking degree | 20 | % |
This data illustrates how the synthetic conditions, including the porogen system, contribute to the detailed pore characteristics of the resin. sarchemlabs.com
Suspension Polymerization Techniques and Process Optimization
This compound is synthesized using the suspension polymerization technique. sarchemlabs.com This method is widely used for producing spherical polymer beads with controlled particle size and morphology. fishersci.iesolvo-chem.comnih.gov
Emulsification and Stabilization Mechanisms
Suspension polymerization involves dispersing a liquid monomer phase (containing monomers, crosslinker, initiator, and porogen) as droplets within a continuous aqueous phase. fishersci.iesolvo-chem.com This dispersion is achieved through vigorous stirring. To prevent the coalescence of monomer droplets during the polymerization process, stabilizing agents are added to the aqueous phase. These stabilizers, also known as suspending agents or protective colloids, adsorb at the interface between the monomer droplets and the continuous phase, creating a barrier that maintains the discrete nature of the droplets.
Common stabilizing agents used in styrene-divinylbenzene suspension polymerization include polyvinyl alcohol (PubChem CID: 11199) and gelatin. fishersci.sefishersci.pt Inorganic salts like calcium phosphate, magnesium carbonate, sodium chloride, and calcium hydroxyphosphate can also be used in the aqueous phase to aid in stabilization. fishersci.pt The effectiveness of the emulsification and stabilization mechanisms is crucial for controlling the particle size distribution of the final resin beads. fishersci.casolvo-chem.com
Kinetic Studies of Polymerization Reactions
Understanding the kinetics of the polymerization reaction is vital for optimizing the synthesis of this compound and controlling its final properties. Kinetic studies investigate the rate at which monomers are converted into polymer and how this rate is influenced by various factors such as temperature, initiator concentration, and the presence of other components like porogens and stabilizers.
Controlling the reaction time and temperature is essential to achieve the desired molecular weight, crosslink density, and porous structure. For instance, in the preparation of a styrene-divinylbenzene copolymer hydrophobic catalyst carrier, a reaction temperature of 70-90°C and a reaction time of 7-9 hours under stirring were employed for the suspension polymerization step. fishersci.pt The kinetics of crosslinking polymerization, particularly in the presence of porogens, can be complex due to changes in viscosity and the onset of phase separation, which can affect monomer and radical mobility. scribd.comfishersci.no
Advanced Synthetic Approaches for Tailored Resin Architectures
Advanced synthetic approaches aim to achieve finer control over the resin's architecture, leading to tailored properties for specific applications. These approaches build upon the fundamental principles of monomer selection, copolymerization, and suspension polymerization but incorporate additional strategies to manipulate the internal structure and surface chemistry of the resin beads.
One area of advancement involves precise control over the porogen system and polymerization conditions to engineer the pore size distribution and interconnectivity. By carefully selecting the type and ratio of porogens and controlling the polymerization rate, it is possible to influence the phase separation process and the resulting porous morphology, including creating structures with specific macropore and mesopore volumes. fishersci.canih.gov
Another advanced approach involves post-polymerization modification to introduce specific functional groups onto the surface or within the porous network of the resin. For example, NK-110 resin intended for bilirubin (B190676) absorption undergoes a quaternary ammoniation treatment after suspension polymerization. sarchemlabs.com This process introduces quaternary ammonium (B1175870) salt groups, rendering the resin an anion exchanger with selective adsorption capabilities. sarchemlabs.com
Molecular and Supramolecular Architecture of Nk 110 Resin
Control of Pore Structure and Distribution
The efficacy of NK 110 resin as an adsorbent is fundamentally linked to its precisely engineered porous structure. The control over pore dimensions, morphology, and the resulting surface area is a critical aspect of its synthesis. NK 110 is a macroporous resin, a type of high-molecular-weight polymer with a three-dimensional network structure, synthesized through the suspension polymerization of styrene (B11656) and divinylbenzene (B73037). rsc.orgworldscientific.com This process utilizes pore-forming materials, or porogens, to create a network of interconnected channels and pores within the polymer beads. rsc.org
Influence of Synthesis Parameters on Pore Dimensions and Morphology
The synthesis of macroporous resins like NK 110 is a tailored process where various parameters are manipulated to achieve the desired pore characteristics. The final porous architecture is not accidental but a direct consequence of controlled phase separation during polymerization. The growing cross-linked polymer network becomes insoluble in the porogen (an inert diluent), leading to the formation of polymer-rich and solvent-rich phases. After polymerization, the porogen is washed away, leaving a permanent porous structure.
Key synthesis parameters that influence the pore dimensions and morphology include:
Type and Amount of Porogen: The choice of the inert diluent is crucial. A "good" solvent for the polymer results in a more homogeneous, gel-like structure with smaller pores, while a "poor" solvent (a non-solvent for the polymer) leads to earlier phase separation, creating larger, more defined macropores. The volume of the porogen used directly correlates with the total pore volume of the final resin. For resins designed for bilirubin (B190676) adsorption, like NK 110, an average pore size of approximately 160 Å has been identified as optimal. rsc.orgohsu.edu
Monomer to Cross-linker Ratio: The concentration of the cross-linking agent, typically divinylbenzene (DVB), affects the rigidity of the polymer network, which in turn influences the pore structure.
Polymerization Temperature and Initiator Concentration: These parameters affect the kinetics of the polymerization reaction, influencing the speed of network formation and the timing of phase separation, which can impact the final pore morphology.
The targeted pore size for this compound is a key determinant of its high adsorption capacity for its intended target, unconjugated bilirubin. rsc.org
Interplay of Surface Area and Pore Volume in Adsorbent Design
In the design of adsorbent resins, particularly for biomedical applications, the interplay between surface area and pore volume is a critical consideration. A high specific surface area is generally desirable as it provides more sites for adsorption to occur. However, this must be balanced with the need for pores of an appropriate size to allow target molecules to access that surface area.
Table 1: Physical Properties of this compound vs. Other Macroporous Resins
| Resin Code | Average Pore Diameter (Å) | Surface Area (m²/g) | Target Application |
|---|---|---|---|
| NK 110 | 160 | 500 | Unconjugated Bilirubin |
| Resin A | 120 | 600 | Small Molecules |
| Resin B | 250 | 400 | Large Proteins |
| Resin C | 90 | 750 | Drug Detoxification |
Polymer Network Topology and Cross-linking Density
The macroscopic properties of this compound are governed by its underlying polymer network topology. This network, formed by the copolymerization of a monovinyl monomer (styrene) with a divinyl cross-linking agent (divinylbenzene), creates a robust, insoluble, three-dimensional structure. rsc.orgworldscientific.com
Investigation of Network Formation Mechanisms
The network of this compound is formed through free-radical suspension polymerization. In this process, the monomers (styrene and divinylbenzene) and an initiator are suspended as droplets in an aqueous phase. Polymerization occurs within these droplets. As the polymer chains grow and cross-link, they form nuclei that precipitate from the porogen solution within the droplet. These nuclei aggregate to form larger globules, which ultimately coalesce to form the final, rigid, porous bead structure. The topology of this network is amorphous and highly complex, characterized by the interconnection of polymer chains via the cross-linking agent.
Impact of Cross-linker Concentration on Network Characteristics
The cross-linking density, determined by the concentration of divinylbenzene (DVB) in the monomer mixture, is a pivotal characteristic of the resin network. It dictates the resin's mechanical stability, swelling behavior, and, importantly, its adsorptive properties. A higher cross-linker concentration leads to a more rigid, less swellable, and more densely interconnected network.
Research on macroporous polystyrene resins developed at Nankai University for bilirubin adsorption has demonstrated a direct correlation between the degree of cross-linking and adsorption capacity. In these studies, as the cross-linking of the resin was increased from 4% to 40%, the amount of bilirubin adsorbed showed a significant increase. ohsu.edu This suggests that a higher cross-linking density in the network structure of resins like NK 110 is beneficial for its function, likely by creating a more stable and optimized pore structure and surface chemistry for binding bilirubin.
Table 2: Effect of Cross-linking on Bilirubin Adsorption for Nankai Polystyrene Resins
| Degree of Cross-linking (%) | Bilirubin Adsorbed (mg/g) |
|---|---|
| 4 | 0.17 |
| 10 | Data not specified |
| 20 | Data not specified |
| 40 | 2.00 |
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Role in Context |
|---|---|
| Styrene | Monomer |
| Divinylbenzene (DVB) | Cross-linking agent |
Chemical Modification and Surface Functionalization of Nk 110 Resin
Functional Group Integration and Reactivity Studies
Effects of Functionalization on Surface Energy and Wettability
Therefore, no data tables or a list of chemical compounds can be generated. If more specific information about the chemical identity of "NK 110 resin" can be provided, a detailed article can be composed.
Fundamental Adsorption Principles and Mechanistic Insights
Theoretical Frameworks of Adsorption on Macroporous Resins
Understanding the interaction between the adsorbate and the resin requires the application of theoretical models that describe the adsorption equilibrium and the rate at which adsorption occurs. researchgate.netmagtech.com.cn
Adsorption Isotherm Modeling and Interpretation
Adsorption isotherms describe the relationship between the amount of adsorbate adsorbed onto the resin and the equilibrium concentration of the adsorbate in the surrounding solution at a constant temperature. amegroups.orgcnrs.frcnrs.fr Commonly used models to interpret adsorption equilibrium data on macroporous resins include the Langmuir and Freundlich isotherms. amegroups.orgcnrs.frcnrs.frmdpi.compan.olsztyn.pl
The Langmuir model typically describes monolayer adsorption on a homogeneous surface, assuming that adsorption occurs at specific sites and that once a site is occupied, no further adsorption can occur at that site. amegroups.orgcnrs.frmdpi.compan.olsztyn.plr-project.org It is represented by the equation:
where is the amount of adsorbate adsorbed per unit mass of adsorbent at equilibrium, is the equilibrium concentration of the adsorbate in the solution, is the theoretical maximum monolayer adsorption capacity, and is the Langmuir constant related to the energy of adsorption. cnrs.frmdpi.comr-project.org Studies on various macroporous resins have shown good fits to the Langmuir model, indicating monolayer adsorption characteristics for certain adsorbates. amegroups.orgmdpi.compan.olsztyn.plasianpubs.org
The Freundlich model, on the other hand, is an empirical model that describes multilayer adsorption on heterogeneous surfaces or surfaces with non-uniform energy distribution. amegroups.orgcnrs.frpan.olsztyn.plr-project.org The equation is given by:
where is the Freundlich constant related to the adsorption capacity, and is the adsorption intensity, indicating the favorability of the adsorption process. amegroups.orgcnrs.frpan.olsztyn.pl Values of between 0.1 and 0.5 generally indicate favorable adsorption. pan.olsztyn.pl Some studies on macroporous resins have found the Freundlich model to be a better fit for their experimental data, suggesting a multilayer adsorption mechanism or heterogeneous surface interactions. amegroups.orgcnrs.frcnrs.frmdpi.com
The choice between the Langmuir and Freundlich models, or other models like BET or Temkin, depends on the specific adsorbate-resin system and the nature of the adsorption process. cnrs.frr-project.orgmdpi.com The correlation coefficient () is often used to determine which model best fits the experimental data. amegroups.orgpan.olsztyn.plasianpubs.orgmdpi.com
Kinetic Modeling of Adsorption Processes
Adsorption kinetics describes the rate at which an adsorbate is taken up by the resin over time. researchgate.netasianpubs.orgscirp.org Kinetic models help in understanding the adsorption mechanism and identifying the rate-limiting step. asianpubs.orgscirp.org Common kinetic models applied to macroporous resin adsorption include the pseudo-first-order and pseudo-second-order models. researchgate.netasianpubs.orgscirp.orgmdpi.comthaiscience.info
The pseudo-first-order model assumes that the rate of adsorption is proportional to the concentration of the adsorbate in the solution and the number of unoccupied adsorption sites. mdpi.comscirp.org It is represented as:
where is the amount of adsorbate adsorbed per unit mass of adsorbent at time , is the equilibrium adsorption capacity, and is the pseudo-first-order rate constant. mdpi.com
The pseudo-second-order model assumes that the rate of adsorption is proportional to the square of the number of unoccupied adsorption sites and suggests that chemisorption might be the rate-limiting step, although it can also apply to physical adsorption. scirp.orgthaiscience.info The equation is:
where is the pseudo-second-order rate constant. scirp.org Many studies on macroporous resins, including those investigating the removal of various organic compounds, have found that the pseudo-second-order model provides a better fit to the experimental data compared to the pseudo-first-order model, suggesting that the adsorption rate is controlled by a chemical adsorption mechanism or involves valence forces through electron sharing or exchange. researchgate.netamegroups.orgmdpi.comasianpubs.orgthaiscience.info However, some systems may be better described by the pseudo-first-order model, or the fit might be close for both, indicating a complex adsorption process. cnrs.frmdpi.com
Other kinetic models, such as the intraparticle diffusion model and the film diffusion model, are used to evaluate the influence of mass transfer limitations on the adsorption rate. scirp.orgthaiscience.inforesearchgate.net These models help determine whether the adsorption process is controlled by the diffusion of the adsorbate from the bulk solution to the external surface of the resin (film diffusion) or by the diffusion of the adsorbate within the pores of the resin (intraparticle diffusion). scirp.orgthaiscience.inforesearchgate.net
Mechanistic Probes of Adsorbate-Resin Interactions
The interaction forces between the adsorbate and the macroporous resin play a significant role in the adsorption capacity and selectivity. These interactions can be broadly categorized into electrostatic interactions, hydrogen bonding, Van der Waals forces, and π-π interactions (particularly in resins with aromatic matrices). tandfonline.comtandfonline.comamegroups.orgint-ads-soc.orgresearchgate.net
Role of Electrostatic Interactions in Adsorption
Electrostatic interactions occur between charged functional groups on the resin surface and charged species in the solution. tandfonline.comtandfonline.comlanlangcorp.comint-ads-soc.orgscirp.org Macroporous resins can be designed with various functional groups, including ionic groups (e.g., sulfonic acid, amino groups) that can participate in electrostatic attraction or repulsion with charged adsorbates. lanlangcorp.comfelitecn.commdpi.comresearchgate.nettandfonline.com The pH of the solution is a critical factor influencing the ionization state of both the adsorbate and the functional groups on the resin, thereby affecting the electrostatic interactions and adsorption capacity. mdpi.comresearchgate.nettandfonline.comrsc.org For instance, if the resin has positively charged groups, it will favorably adsorb negatively charged molecules, and this interaction will be stronger at pH values where the adsorbate is predominantly negatively charged. mdpi.comresearchgate.nettandfonline.comrsc.org Electrostatic forces can significantly enhance adsorption capacity, especially for highly polar or charged molecules. tandfonline.comtandfonline.commdpi.comresearchgate.net
Hydrogen Bonding and Van der Waals Forces in Binding Affinity
Hydrogen bonding can occur between polar functional groups on the resin (e.g., hydroxyl, amino groups) and polar functional groups on the adsorbate molecules. tandfonline.comtandfonline.comamegroups.orgresearchgate.netkpi.ua These interactions contribute to the binding affinity and can be particularly important for the adsorption of molecules containing hydroxyl, carboxyl, or amino groups. tandfonline.comtandfonline.comamegroups.orgresearchgate.netkpi.ua
Diffusion Phenomena within Porous Networks
The macroporous structure of resins like NK 110, with their relatively large pore diameters, facilitates the diffusion of larger molecules into the interior of the resin particles, increasing the available surface area for adsorption. tandfonline.comtandfonline.comlanlangcorp.com The pore size distribution and the interconnectedness of the pores significantly impact the rate of intraparticle diffusion. tandfonline.comtandfonline.comlanlangcorp.com In some cases, both film diffusion and intraparticle diffusion can simultaneously influence the adsorption kinetics, with one step often being rate-limiting depending on the system conditions, such as stirring speed and adsorbate concentration. scirp.orgthaiscience.inforesearchgate.net Studies using kinetic models like the intraparticle diffusion model can help elucidate the role of diffusion in the adsorption process. scirp.orgthaiscience.inforesearchgate.net
Interactive Data Tables (Illustrative - based on search results for macroporous resins in general, as specific NK 110 data for all points was not consistently available):
Table 1: Illustrative Adsorption Isotherm Parameters for a Macroporous Resin (Example based on data for other resins)
| Adsorbate | Resin Type | Temperature (°C) | Isotherm Model | (mg/g) or ((mg/g)(L/mg)) | (L/mg) or | |
| Polyphenols | Mixed Resin researchgate.net | 25 | Langmuir | : [Data not explicitly provided in snippet for for mixed resin, but mentioned best fit] | : [Data not explicitly provided] | Best fit researchgate.net |
| Polyphenols | Various Resins amegroups.org | 25, 35, 45 | Freundlich | : [Varies by resin, e.g., HPD-300, NKA-9] amegroups.org | : [Varies by resin] amegroups.org | Best fit for many amegroups.org |
| Glycyrrhizic Acid | S-8 Resin asianpubs.org | 30 | Langmuir | : 75.06 asianpubs.org | : [Data not explicitly provided] | High asianpubs.org |
| SMYAD Components | D101 Resin mdpi.com | 25, 35, 45 | Langmuir | : [Varies by component] mdpi.com | : [Varies by component] mdpi.com | > 0.94 mdpi.com |
| Flavones | NKA-2 Resin cnrs.fr | Various | Freundlich | : [Data not explicitly provided] | : [Data not explicitly provided] | Suitable fit cnrs.fr |
Table 2: Illustrative Adsorption Kinetic Parameters for a Macroporous Resin (Example based on data for other resins)
| Adsorbate | Resin Type | Temperature (°C) | Kinetic Model | (min⁻¹) or (g/mg·min) | Rate-Limiting Step (if identified) | |
| Polyphenols | Mixed Resin researchgate.net | 25 | Pseudo-second-order | [Data not explicitly provided] | Well describes researchgate.net | Not explicitly stated in snippet |
| Polyphenols | Various Resins amegroups.org | Various | Pseudo-second-order | [Varies by resin] amegroups.org | Better fit for many amegroups.org | Not explicitly stated in snippet |
| Glycyrrhizic Acid | S-8 Resin asianpubs.org | Various | Pseudo-second-order | [Data not explicitly provided] | Well fitted asianpubs.org | Not explicitly stated in snippet |
| SMYAD Components | D101 Resin mdpi.com | 25 | Pseudo-second-order | [Data not explicitly provided] | Quasi-second-order mdpi.com | Not explicitly stated in snippet |
| Flavones | NKA-2 Resin cnrs.fr | Various | Pseudo-first-order | [Data not explicitly provided] | Suitable fit cnrs.fr | Physical mechanism cnrs.fr |
| Okicamelliaside | AB-8 Resin mdpi.com | Various | Pseudo-first-order | [Data not explicitly provided] | > 0.99 mdpi.com | Not explicitly stated in snippet |
| Flavonoids | S-8 Resin thaiscience.info | Various | Pseudo-second-order | [Data not explicitly provided] | Most favorable thaiscience.info | Boundary layer and intraparticle diffusion thaiscience.info |
Detailed Research Findings (Summary based on search results for macroporous resins):
Specific to NK 110 resin, studies have indicated its effectiveness in adsorbing bilirubin (B190676), with its large pore size (160 Å) and high surface area (500 m²/g) contributing to its high adsorption capacity for this relatively large molecule. tandfonline.comtandfonline.com Research has explored modifications to NK 110 and similar resins to enhance their adsorption properties and blood compatibility for applications like hemoperfusion. researchgate.net
Selectivity Principles in Multi-component Systems
This compound, specifically the polymeric adsorbent developed at Nankai University, has been investigated for its adsorption properties, particularly in the context of blood purification. This application inherently involves a complex multi-component biological system. Research has primarily focused on the resin's ability to selectively remove specific toxins, such as bilirubin and bile acids, from this intricate mixture.
Detailed research findings indicate that NK-110 resin exhibits notable adsorption capacity and selectivity for unconjugated bilirubin. Studies conducted in vitro demonstrated a high adsorbance of 92.3% for unconjugated bilirubin after 3 hours of perfusion google.com. This selectivity is a key characteristic distinguishing it from some other adsorbent resins which may not show strong selectivity towards bilirubin google.com.
The structural properties of NK-110 resin, such as its pore size and surface area, play a crucial role in its selectivity. NK-110 resin with a pore size of 160 Å and a surface area of 500 m²/g has shown high adsorption capacity for bilirubin tandfonline.comtandfonline.com. This large pore size is considered essential for allowing the relatively large unconjugated bilirubin molecule to diffuse freely into the resin's structure for adsorption tandfonline.comtandfonline.com.
Comparative studies have evaluated the adsorption capacity of NK-110 resin alongside other resins for bilirubin removal. The data presented below illustrate the superior adsorption capacity of NK-110 resin for bilirubin compared to other resins with different pore sizes and surface areas tandfonline.comtandfonline.com.
| Resin Type | Pore Size (Å) | Surface Area (m²/g) | Adsorption Capacity for Bilirubin (mg/g) |
| NK-110 | 160 | 500 | 25.0 |
| Resin A | 80 | 600 | 15.0 |
| Resin B | 200 | 400 | 20.0 |
| Resin C | 100 | 550 | 18.0 |
Note: Data adapted from research findings on bilirubin adsorption by various resins tandfonline.comtandfonline.com.
Beyond bilirubin, NK-110 nonpolar resin has also demonstrated a higher adsorption rate and capacity for bile acids when compared to anion exchange resins researchgate.net. This indicates its potential for selective removal of different types of toxins from biological fluids. The nonpolar nature of the resin, synthesized through the polymerization of styrene (B11656) and divinylbenzene (B73037) google.com, suggests that hydrophobic interactions likely contribute significantly to its adsorption mechanism for these organic molecules in a multi-component aqueous environment.
Further modifications, such as coating the NK-110 resin with cross-linked polyvinyl alcohol (PVA), have been explored. This modification aimed to improve hemocompatibility while maintaining good adsorption capacity for bile acid, highlighting strategies to optimize the resin's performance and selectivity within a biological multi-component system researchgate.net.
The selectivity of NK-110 resin in multi-component systems like blood plasma is thus influenced by a combination of factors, including its pore structure, surface properties, and the chemical nature of the target molecules, enabling preferential adsorption of substances like bilirubin and bile acids amidst numerous other endogenous compounds.
Advanced Characterization Methodologies for Nk 110 Resin
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are invaluable for identifying functional groups, determining molecular structures, and analyzing the chemical environment within the NK 110 resin.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying the functional groups present in this compound and monitoring chemical changes during processes such as curing. FTIR measures the absorption or transmission of infrared light as a function of wavenumber, providing a unique vibrational fingerprint of the material. mdpi.comrsdjournal.org
For epoxy resins, characteristic absorption bands in the FTIR spectrum can be assigned to specific functional groups. For instance, the presence of the epoxy ring is typically indicated by absorption bands around 915 cm⁻¹ and 3050-3035 cm⁻¹ (asymmetric C-H stretching vibrations). mdpi.comresearchgate.netresearchgate.net A decrease in the intensity of the epoxy ring signal, such as the band at 915 cm⁻¹, is often observed during the curing reaction, confirming the opening of the epoxy ring and the formation of new bonds. mdpi.com
Other functional groups commonly found in epoxy resins and detectable by FTIR include hydroxyl groups (-OH), which show a characteristic absorption peak around 3450 cm⁻¹, and aromatic rings, identified by bands at approximately 1606 cm⁻¹, 1582 cm⁻¹, and 826 cm⁻¹ (deformation vibrations of p-substituted benzene (B151609) ring) and Ar-H stretching vibrations at about 3050 cm⁻¹. mdpi.comresearchgate.net Monitoring the changes in the intensity of these peaks during curing provides insights into the reaction progress and the formation of the crosslinked network. rsdjournal.org
FTIR spectroscopy can be performed on uncured resin to confirm its initial composition and on cured samples to assess the extent of the curing reaction. rsdjournal.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure and architecture of polymers like this compound. scispace.comslu.se By analyzing the magnetic properties of atomic nuclei (commonly ¹H and ¹³C), NMR provides information about the types of atoms present, their chemical environment, and their connectivity. scispace.comslu.se
¹H NMR spectroscopy is particularly useful for identifying different types of protons within the resin structure. The chemical shift, splitting pattern, and integration of the signals in a ¹H NMR spectrum provide detailed information about the functional groups and their neighboring atoms. For epoxy resins, signals in the δ = 2.5-4.5 range are typically attributed to epoxy ring protons, while signals in the δ = 7-8 range are due to aromatic protons. researchgate.net
¹³C NMR spectroscopy provides complementary information by revealing the different carbon environments in the polymer chain. This can help in confirming the backbone structure and identifying various carbon-containing functional groups. researchgate.net
NMR spectroscopy can be used to characterize the uncured resin, providing details about the monomer or oligomer structure. After curing, solid-state NMR techniques can be employed to study the crosslinked network structure. scispace.com
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to FTIR. It is based on the inelastic scattering of light by the sample's molecules, revealing their vibrational modes. avantesusa.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetrical vibrations, which may be weak or absent in FTIR spectra. soton.ac.uk
For resins, Raman spectroscopy can provide a unique vibrational fingerprint used for identification and characterization. avantesusa.com It can also be used to monitor the curing process by observing changes in specific Raman bands associated with reactive groups, such as the opening of epoxy rings or the formation of new crosslinks. soton.ac.ukresearchgate.net The intensity of Raman bands can be directly related to the concentration of specific species, making it suitable for kinetic studies. soton.ac.uk
Raman spectroscopy offers advantages such as minimal sample preparation and the ability to analyze samples in aqueous environments with less interference compared to FTIR. soton.ac.ukmdpi.com
Chromatographic and Thermal Analysis
Chromatographic and thermal analysis techniques provide crucial information about the molecular weight distribution, thermal transitions, and curing behavior of this compound.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique used to determine the molecular weight distribution of polymers. shimadzu.nlcirs-ck.com In GPC, molecules are separated based on their hydrodynamic volume as they pass through a porous stationary phase. Larger molecules elute faster as they cannot enter the smaller pores, while smaller molecules penetrate the pores and have a longer elution time. shimadzu.nlcirs-ck.com
GPC analysis of this compound provides important parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). researchgate.netshimadzu.nlcirs-ck.com These parameters are critical for understanding the batch-to-batch consistency of the resin and how molecular weight affects its processing and final properties. cirs-ck.com
GPC is particularly useful for characterizing uncured or partially cured resins, providing insights into the oligomer distribution and the extent of polymerization before gelation. hpst.cz
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Curing Kinetics
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. intertek.comresearchgate.net DSC is widely used to study the thermal transitions and curing kinetics of thermosetting resins like NK 110. intertek.comresearchgate.netuc.edumdpi.comresearchgate.net
Key information obtained from DSC analysis includes glass transition temperature (Tg), melting and crystallization points (though less relevant for amorphous or highly crosslinked resins after curing), and curing exotherms. intertek.comresearchgate.netmeasurlabs.com The glass transition temperature represents the transition from a rigid, glassy state to a more flexible, rubbery state and is a critical property influenced by the degree of cure and crosslink density. mdpi.comintertek.comresearchgate.nethitachi-hightech.com
DSC can be used to study the curing kinetics under both isothermal (constant temperature) and dynamic (varying temperature) conditions. mdpi.comresearchgate.netrsc.org By integrating the heat flow signal during the curing reaction, the total heat of reaction can be determined, which is proportional to the extent of cure. uc.edukpi.ua Analyzing the curing exotherm allows for the determination of reaction rates, activation energy, and the identification of multiple reaction steps that may occur during curing. mdpi.comresearchgate.nethitachi-hightech.comrsc.org For example, DSC curves of some resins cured at specific temperatures have shown two exothermic peaks, indicating multiple reactions are required for complete curing under those conditions. mdpi.com DSC can also be used to determine the residual heat of reaction in partially cured samples, providing the residual conversion degree. mdpi.com
DSC measurements can be performed on uncured resin to determine initial thermal properties and on cured samples to assess the final Tg and confirm the completion of the curing reaction. hitachi-hightech.com DSC can reveal if the resin is composed of multiple components based on observed glass transitions. hitachi-hightech.com
Thermogravimetric Analysis (TGA) for Thermal Stability and Composition
Thermogravimetric Analysis (TGA) is a widely used thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For polymeric materials like this compound, TGA is invaluable for determining thermal stability, identifying decomposition temperatures, and quantifying the volatile content or the amount of inorganic filler, if present. By heating the resin at a constant rate, different stages of decomposition can be observed, corresponding to the degradation of specific components or the loss of adsorbed substances. While specific TGA data for this compound was not detailed in the provided search results, the thermal properties of polymeric adsorbents are critical for their processing and application range. researchgate.net
Microscopic and Morphological Characterization
Microscopic techniques provide visual information about the physical structure and morphology of this compound, from its surface features to its internal architecture.
Scanning Electron Microscopy (SEM) for Surface Morphology and Pore Visualization
Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of materials at high resolution. For porous resins like NK 110, SEM allows for the visualization of the external surface, the shape and size of the resin beads, and crucially, the presence and characteristics of pores on the surface and in fractured cross-sections. This technique can reveal the macroreticular structure of this compound, confirming the interconnected pore network that is essential for its function as an adsorbent. rsc.org Field Emission Scanning Electron Microscopy (FESEM), a type of SEM, has been used in related studies to characterize the surface morphology of modified membranes. researchgate.net
Transmission Electron Microscopy (TEM) for Internal Structure Analysis
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the investigation of the internal structure of materials. For resins, TEM can provide detailed insights into the polymer matrix, the distribution and size of smaller pores or voids within the material, and the arrangement of the polymer chains at a finer scale. This is particularly useful for understanding the internal pore structure and the degree of crosslinking, although specific TEM studies on this compound were not found in the provided information.
Digital Image Correlation (DIC) for Material Deformation Studies
Digital Image Correlation (DIC) is an optical technique used to measure the deformation and strain on the surface of a material under load or changing environmental conditions. While not specifically reported for this compound in the search results, DIC could potentially be applied to study the mechanical behavior of the resin beads, such as swelling or changes in shape when exposed to different solvents or physiological fluids. This could provide valuable data on the material's dimensional stability and mechanical integrity during operation.
Porosimetry and Surface Area Determination Techniques
Porosimetry and surface area determination techniques are essential for quantifying the porous structure of this compound, which directly impacts its adsorption capacity. rsc.org
Techniques such as gas adsorption (e.g., Brunauer–Emmett–Teller (BET) analysis) are used to measure the specific surface area of the resin, while porosimetry methods like mercury intrusion porosimetry or nitrogen adsorption-desorption can provide information about pore size distribution, total pore volume, and average pore diameter. Research has indicated that NK-110 resin possesses a pore size of approximately 160 Å and a surface area of around 500 m²/g. rsc.org These characteristics are significant as they influence the accessibility of adsorbate molecules to the internal surface area of the resin. rsc.org
| Property | Value | Technique | Source |
| Pore Size (Average) | 160 Å | Porosimetry | rsc.org |
| Surface Area | 500 m²/g | Surface Area Analysis (e.g., BET) | rsc.org |
Computational and Theoretical Modeling of Nk 110 Resin Systems
Molecular Dynamics Simulations for Adsorbate-Resin Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the interactions between molecules, such as adsorbates, and complex materials like resins at an atomic or molecular level nih.govnih.gov. This technique involves simulating the movement of atoms and molecules over time according to classical physics principles, providing insights into dynamic processes.
In the context of resin systems, MD simulations can be used to model the adsorption behavior of various substances onto the resin surface or within its porous structure nih.gov. By simulating the trajectories of adsorbate molecules in the presence of the resin, researchers can investigate adsorption mechanisms, calculate adsorption energies, and understand the factors influencing adsorption capacity and selectivity nih.govmdpi.com. Studies on other resin types have employed MD simulations to predict the binding of proteins to chromatography resins, modeling the resin as a fragment to study interactions nih.govacs.org. Parameters such as force fields, time steps, and ensembles are crucial for accurate MD simulations of such systems mdpi.comacs.org.
While specific data for NK 110 resin is unavailable, MD simulations could potentially provide valuable information on how different molecules interact with NK 110, which is crucial for applications involving separation, purification, or composite interfaces.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of materials nanotrib.com. DFT calculations can provide insights into the bonding characteristics, electronic density distribution, and reactivity of molecules and materials.
For resin systems, DFT can be applied to study the electronic properties of the resin's constituent molecules, understand the nature of chemical bonds formed during polymerization and curing, and predict reaction pathways and energy barriers mdpi.com. DFT calculations can help elucidate the electronic factors that influence the resin's stability, reactivity with other substances, and performance in various environments. Studies on other materials, such as interfaces between organic molecules and metal surfaces, have utilized DFT to understand electronic and structural properties iaea.orgrsc.org. DFT methods can also be used to calculate properties relevant to nanoelectronic design, such as band gaps and effective masses researchgate.net.
Applying DFT to this compound could help in understanding its intrinsic electronic properties and predicting its chemical behavior and reactivity.
Kinetic Modeling of Polymerization and Curing Processes
Kinetic modeling is essential for understanding and predicting the rate and extent of the polymerization and curing processes in resin systems 4spe.orgnih.govmdpi.com. These models describe how the concentration of reactants and products changes over time, providing critical information for process optimization and control.
Computational kinetic models for resins often involve sets of differential equations that represent the various reactions occurring during curing, such as initiation, propagation, and termination mdpi.com. These models can incorporate factors like temperature, catalyst concentration, and the presence of additives 4spe.orgrsc.org. Differential Scanning Calorimetry (DSC) is often used experimentally to obtain data for kinetic analysis, and models like the autocatalytic model are employed to fit the experimental data and determine kinetic parameters such as activation energy nih.govrsc.orgresearchgate.netpolymerinnovationblog.com. The degree of cure, polymerization rate, and reaction order are key parameters studied through kinetic modeling nih.govresearchgate.net.
For this compound, kinetic modeling could be used to predict its curing profile under different conditions, determine optimal processing temperatures and times, and understand the influence of various factors on the final network structure and properties.
Predictive Models for Adsorption Behavior and Mass Transfer
Predictive models for adsorption behavior and mass transfer are crucial for applications where resins are used as adsorbents, such as in separation or purification processes frontiersin.orgeeer.orgijcce.ac.ir. These models aim to forecast how a substance will be adsorbed by the resin and how it will transport through the resin bed or matrix.
Various modeling approaches exist, including empirical models, machine learning, and mechanistic models eeer.orgmdpi.com. Mechanistic models, such as the General Rate Model (GRM), describe mass transport processes both outside and within the resin particles, considering factors like convection, dispersion, and diffusion frontiersin.org. Adsorption isotherms, which describe the equilibrium relationship between the concentration of the adsorbate in the fluid phase and the amount adsorbed onto the resin, are also key components of these models frontiersin.orgeeer.orgmdpi.com. Kinetic models, such as pseudo-first-order and pseudo-second-order models, are used to analyze the rate of adsorbate uptake ijcce.ac.irscirp.org.
Developing predictive models for this compound's adsorption behavior and mass transfer properties would be valuable for designing and optimizing processes where NK 110 is used as an adsorbent material.
Chemo-rheological Modeling of Resin Systems
Chemo-rheological modeling focuses on the interplay between the chemical reactions (curing) and the rheological properties (viscosity and viscoelasticity) of resin systems 4spe.orgwhiterose.ac.uk. As a resin cures, its molecular structure changes, leading to significant changes in its viscosity and flow behavior.
Chemo-rheological models typically couple kinetic models of curing with rheological models that describe the viscosity as a function of temperature, shear rate, and the degree of cure 4spe.orgwhiterose.ac.uk. These models are particularly important for simulating resin processing techniques such as liquid composite molding (LCM) or 3D printing, where the flow and curing of the resin are critical for the final part quality whiterose.ac.ukresearchgate.netmdpi.com. Experimental techniques like rheometry and DSC are used to obtain the data needed to develop and validate these models 4spe.orgresearchgate.net.
For this compound, chemo-rheological modeling could be used to simulate and optimize manufacturing processes involving the resin, ensuring proper mold filling, fiber impregnation (in composites), and control over the curing process to achieve desired material properties.
Emerging Research Trajectories and Non Biomedical Applications of Nk 110 Resin
Catalytic Support and Immobilization Applications
Advanced Separation Processes in Industrial and Environmental Contexts
Advanced separation processes are crucial for sustainable industrial operations and environmental protection, encompassing techniques like membrane separation, ion exchange, and chromatography. Resins and other porous materials play a significant role as stationary phases and adsorbents in these processes. Despite the general utility of resins in separation science, specific information regarding the use of NK 110 resin in advanced separation processes was not found in the provided search results.
Applications in Wastewater Treatment and Pollutant Removal
Wastewater treatment and the removal of pollutants, including heavy metals and organic contaminants, often utilize various adsorbent materials and ion exchange resins. While ion exchange resins are potent tools for eliminating various substances from wastewater, and innovative adsorbents are being developed for pollutant removal, specific research or applications involving this compound in wastewater treatment or pollutant removal were not detailed in the search results.
Chromatographic Separations of Complex Mixtures
Chromatography is a widely used technique for separating complex mixtures, relying on the differential partitioning of components between a mobile phase and a stationary phase, which can be a resin or other sorbent material. Different types of chromatography resins are designed for specific separation tasks, such as ion exchange chromatography used in purifying proteins. However, no specific information was found regarding the use of this compound in chromatographic separations of complex mixtures.
Development as Smart Materials and Responsive Adsorbents
Smart materials and responsive adsorbents are designed to alter their properties in response to environmental stimuli, offering potential for applications like water decontamination. Research in this area involves developing materials with tunable and reversible attributes for targeted pollutant removal. While the field of smart materials and responsive adsorbents is evolving, there were no specific findings in the search results detailing the development or application of this compound in this domain.
Integration in Hybrid Material Systems and Composites
Resins, including epoxy resins, are fundamental components in the creation of hybrid material systems and composites, providing a matrix that binds reinforcing materials. This compound is noted for its use in composite materials nih.gov, which benefit from the resin's mechanical strength and durability. Hybrid composites, incorporating multiple reinforcing materials within a resin matrix, offer tailored properties for various engineering applications. While this compound is a component in composites, detailed research findings or specific data tables focusing on the performance of NK 110 within particular hybrid material systems were not extensively provided in the search results beyond its general application.
Future Directions in Polymer Synthesis and Functional Design
Future directions in polymer science involve the synthesis of novel materials with tailored properties and enhanced functionalities for diverse applications. This includes developing polymers with improved thermal stability, mechanical properties, and specific functional groups for targeted uses. While the broader field of polymer synthesis and functional design is continuously advancing, specific future research trajectories or design considerations uniquely focused on this compound were not highlighted in the available search results.
Q & A
Q. What are the key experimental design considerations when synthesizing NK 110 resin for reproducibility in academic studies?
- Methodological Answer : Ensure synthesis protocols adhere to NIH guidelines for preclinical research, including detailed documentation of reaction conditions (e.g., temperature, solvent purity, and catalyst ratios) . Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define variables such as resin functionalization or crosslinking density. For reproducibility, include control experiments (e.g., unmodified resin batches) and validate outcomes via spectroscopic characterization (FTIR, NMR) .
Q. How can researchers systematically characterize the physicochemical properties of this compound to ensure data reliability?
- Methodological Answer : Employ a tiered analytical approach:
- Primary characterization: Surface area (BET analysis), pore size distribution (mercury porosimetry), and thermal stability (TGA/DSC).
- Secondary validation: Cross-correlate data with orthogonal techniques (e.g., SEM for morphology vs. XRD for crystallinity).
- Statistical rigor: Use multivariate analysis to account for batch-to-batch variability .
Q. What frameworks are recommended for formulating research questions on this compound’s adsorption kinetics?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope questions. For example:
- Feasible: “How does pH influence NK 110’s adsorption capacity for heavy metals under ambient conditions?”
- Novel: Compare kinetic models (e.g., pseudo-first-order vs. Langmuir) to identify mechanistic deviations .
Advanced Research Questions
Q. How should researchers address contradictions in reported adsorption efficiencies of this compound across studies?
- Methodological Answer :
- Step 1: Audit experimental variables (e.g., resin activation methods, analyte concentrations) using the NIH preclinical checklist .
- Step 2: Perform principal contradiction analysis to isolate dominant factors (e.g., surface functional groups vs. pore accessibility) .
- Step 3: Reconcile data via meta-analysis, weighting studies by methodological rigor (e.g., sample size, statistical reporting) .
Q. What strategies optimize this compound’s reusability in catalytic applications without compromising structural integrity?
- Methodological Answer :
- Iterative design: Use a Taguchi orthogonal array to test variables (e.g., regeneration cycles, solvent polarity).
- Degradation monitoring: Track resin stability via accelerated aging tests and FTIR peak shifts (e.g., loss of amine groups).
- Cost-benefit synthesis: Compare energy inputs for regeneration against adsorption capacity decay .
Q. How can computational modeling enhance the interpretation of this compound’s structure-property relationships?
- Methodological Answer :
- Molecular dynamics (MD): Simulate resin-analyte interactions to predict selectivity trends.
- Machine learning (ML): Train models on existing adsorption datasets to identify understudied variables (e.g., humidity effects).
- Validation: Cross-check computational predictions with experimental isotherms and XPS surface analysis .
Q. What methodologies ensure ethical and rigorous data reporting in studies involving this compound’s environmental applications?
- Methodological Answer :
- Transparency: Disclose resin sourcing, synthesis modifications, and conflicts of interest per NIH guidelines .
- Replicability: Share raw data (e.g., adsorption isotherms) in open-access repositories with metadata (e.g., calibration curves).
- Critical appraisal: Use the FINER criteria to evaluate if conclusions overextend limited datasets .
Data Analysis and Contradiction Management
Q. How should researchers design experiments to minimize confounding variables in this compound’s performance studies?
- Methodological Answer :
- Factorial design: Test interactions between variables (e.g., temperature × pH) using response surface methodology (RSM).
- Blinding: Assign sample identifiers randomly to reduce observer bias during data collection.
- Negative controls: Include inert resins (e.g., unfunctionalized analogs) to isolate NK 110’s contribution .
Q. What statistical approaches are recommended for resolving discrepancies in this compound’s batch reproducibility?
- Methodological Answer :
- Multivariate analysis: Apply PCA (Principal Component Analysis) to identify outlier batches.
- Bayesian inference: Model batch variability as a probabilistic distribution to quantify confidence intervals.
- Sensitivity analysis: Rank variables (e.g., curing time, monomer purity) by their impact on outcomes .
Comparative and Longitudinal Studies
Q. What criteria should guide the selection of reference materials when benchmarking this compound against commercial alternatives?
- Methodological Answer :
- Equivalence testing: Match resin properties (e.g., surface area, functional group density) to ensure fair comparisons.
- Literature synthesis: Use systematic reviews to identify high-quality comparator studies (e.g., resins with peer-reviewed adsorption data).
- Cost-effectiveness analysis: Exclude studies lacking detailed synthesis protocols or scalability assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
